molecular formula C18H22N4O3 B5337824 N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide

N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide

Cat. No.: B5337824
M. Wt: 342.4 g/mol
InChI Key: ARWNVIIQCXTQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide involves its interaction with specific receptors in the brain. It has been shown to bind to dopamine D2 receptors and modulate their activity, leading to changes in the release of neurotransmitters such as dopamine and serotonin. This mechanism of action has been extensively studied through various in vitro and in vivo experiments.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to potential therapeutic applications in the treatment of depression and anxiety disorders. It has also been shown to have potential applications in the treatment of drug addiction, as it can modulate the activity of certain neurotransmitters involved in addiction pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide in laboratory experiments is its specificity for certain receptors in the brain. This allows for precise modulation of specific neurotransmitter pathways, leading to more targeted therapeutic applications. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for research on N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide. One area of research is in the development of more specific and potent compounds that can modulate neurotransmitter pathways with greater precision. Another area of research is in the development of new therapeutic applications for this compound, such as in the treatment of neurodegenerative disorders and drug addiction. Additionally, further studies are needed to fully understand the potential advantages and limitations of this compound in laboratory experiments and clinical applications.

Synthesis Methods

The synthesis of N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 1-(4-acetyl-1-piperidinyl)-1H-pyrazole in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been optimized for maximum yield and purity, and the resulting compound has been extensively characterized through various analytical techniques.

Scientific Research Applications

N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide has potential applications in various fields of scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been studied for its effects on the central nervous system. It has been shown to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Properties

IUPAC Name

N-[2-(1-acetylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13(23)21-11-8-15(9-12-21)22-17(7-10-19-22)20-18(24)14-3-5-16(25-2)6-4-14/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWNVIIQCXTQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.